molecular formula C8H8N2S2 B136221 Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) CAS No. 153334-49-7

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)

Cat. No. B136221
M. Wt: 196.3 g/mol
InChI Key: OYRCUNGZSXTSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI), commonly known as DTT, is a reducing agent widely used in biochemical research. DTT is a small molecule with a molecular weight of 154.25 g/mol. It is a colorless to pale yellow liquid with a characteristic odor.

Mechanism Of Action

DTT works by breaking the disulfide bonds in proteins and peptides, which are responsible for maintaining their structure. The reduction of disulfide bonds leads to the unfolding of proteins and peptides, which makes them more accessible for further analysis.

Biochemical And Physiological Effects

DTT has no known biochemical or physiological effects on humans or animals. It is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DTT in laboratory experiments is its ability to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also relatively cheap and easy to use.
One of the limitations of using DTT is its potential to react with other compounds in the sample, which can interfere with the analysis. DTT can also be unstable in certain conditions, such as high temperatures and acidic pH.

Future Directions

There are several future directions for the use of DTT in biochemical research. One area of research is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of research is the use of DTT in the study of protein-protein interactions, as it can help to disrupt disulfide bonds between proteins. Finally, DTT can be used in the development of new drugs and therapies, as it can help to identify potential drug targets and improve drug efficacy.

Synthesis Methods

DTT can be synthesized by reacting thioethanol with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction produces DTT along with sodium chloride as a byproduct.

Scientific Research Applications

DTT is widely used in biochemical research as a reducing agent. It is used to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also used in the preparation of samples for gel electrophoresis, as it helps to denature proteins and improve their solubility.

properties

CAS RN

153334-49-7

Product Name

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-pyridin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H8N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h1-3,6H,4-5H2

InChI Key

OYRCUNGZSXTSRG-UHFFFAOYSA-N

SMILES

C1CSC(=N1)SC2=CN=CC=C2

Canonical SMILES

C1CSC(=N1)SC2=CN=CC=C2

synonyms

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]- (9CI)

Origin of Product

United States

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